N-(2-ethoxyphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(2-ethoxyphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxyphenyl group, a phenylimidazole group, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and aniline under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiourea and an appropriate halide.
Formation of the Acetamide Moiety: The acetamide group can be formed by reacting the intermediate with acetic anhydride or acetyl chloride.
Final Coupling Reaction: The final product is obtained by coupling the ethoxyphenyl group with the phenylimidazole-sulfanyl intermediate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: As an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfanyl and imidazole groups could play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
- N-(2-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
- N-(2-ethoxyphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)thio]acetamide
Uniqueness
N-(2-ethoxyphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the ethoxy group could influence its solubility and reactivity, while the phenylimidazole and sulfanyl groups could impact its binding interactions and stability.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-2-24-17-11-7-6-10-16(17)21-18(23)14-25-19-20-12-13-22(19)15-8-4-3-5-9-15/h3-13H,2,14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQUZZKPYSHPMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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